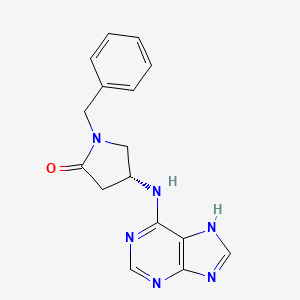

(R)-Benpyrine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWOMAVUXTXEKT-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Benpyrine: Chemical Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of (R)-Benpyrine, focusing on its chemical structure, physicochemical properties, and its role as an isomer of the potent TNF-α inhibitor, Benpyrine. This document is intended for researchers, scientists, and professionals in the field of drug development and inflammatory disease research.

Chemical Structure and Properties

This compound is the (R)-enantiomer of Benpyrine, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It is often utilized as an experimental control in studies involving Benpyrine to delineate the stereospecific effects of the (S)-enantiomer, which is the active component.

Chemical Name: (4R)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one[1]

Molecular Formula: C₁₆H₁₆N₆O[1]

2D and 3D Structures:

(R)-Benpyrine_small.png

(R)-Benpyrine_3D_Structure.png

Caption: 2D and 3D chemical structures of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 308.34 g/mol | [1] |

| IUPAC Name | (4R)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | [1] |

| InChI | InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21)/t12-/m1/s1 | [1] |

| InChIKey | HUWOMAVUXTXEKT-GFCCVEGCSA-N | |

| Canonical SMILES | C1--INVALID-LINK--NC3=NC=NC4=C3NC=N4 | |

| CAS Number | 2637243-08-2 | |

| Purity | 99.17% | |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound serves primarily as a control isomer to its parent compound, Benpyrine. Benpyrine is a highly specific and orally active inhibitor of TNF-α. It directly binds to TNF-α, blocking its interaction with its receptor, TNFR1. This action inhibits the downstream inflammatory signaling pathways, most notably the NF-κB pathway.

Quantitative Biological Data (for Benpyrine racemate)

The following table summarizes the key quantitative data for the racemic mixture, Benpyrine.

| Parameter | Value | Description | Source |

| K D | 82.1 μM | Binding affinity for TNF-α | |

| IC₅₀ | 0.109 μM | Inhibition of TNF-α interaction with TNFR1 | |

| In vitro Cytotoxicity (RAW264.7 cells) | > 100 μM | Low cytotoxicity |

Signaling Pathway

The diagram below illustrates the TNF-α signaling pathway and the point of inhibition by Benpyrine.

Caption: TNF-α signaling pathway and inhibition by Benpyrine.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Benpyrine. As this compound is used as a control, these protocols are directly applicable.

Synthesis of this compound

The synthesis of Benpyrine and its enantiomers is detailed in the supplementary information of the primary literature. A generalized synthetic scheme is presented below.

Caption: Generalized workflow for the synthesis of Benpyrine enantiomers.

Protocol: The synthesis involves a multi-step process beginning with commercially available starting materials. Key steps include a coupling reaction to form the core structure, followed by deprotection steps. The final racemic mixture is then separated into its (R) and (S) enantiomers using chiral high-performance liquid chromatography (HPLC).

In Vitro Inhibition of TNF-α-TNFR1 Interaction (ELISA)

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory effect of Benpyrine on the interaction between TNF-α and TNFR1.

Materials:

-

96-well microtiter plates

-

Recombinant human TNFR1

-

Recombinant human TNF-α

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Tween 20

-

This compound and Benpyrine stock solutions in DMSO

-

HRP-conjugated anti-TNF-α antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Protocol:

-

Coat the wells of a 96-well plate with TNFR1 (2.5 µg/mL in PBS) and incubate overnight at 4°C.

-

Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).

-

Block the wells with 200 µL of PBST containing 1% BSA for 1 hour at room temperature.

-

Wash the wells three times with PBST.

-

Prepare serial dilutions of this compound and Benpyrine in PBS containing 2% DMSO.

-

Add 50 µL of the compound dilutions to the wells and incubate with shaking for 20 minutes.

-

Add 50 µL of biotinylated TNF-α (10 ng/mL) to each well and incubate for 1 hour at 37°C.

-

Wash the wells three times with PBST.

-

Add 100 µL of streptavidin-HRP to each well and incubate for 1 hour at 37°C.

-

Wash the wells five times with PBST.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Western Blot for NF-κB Pathway Activation

This protocol is used to assess the effect of Benpyrine on the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway.

Cell Line: RAW264.7 macrophages

Materials:

-

RAW264.7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound and Benpyrine stock solutions in DMSO

-

TNF-α or Lipopolysaccharide (LPS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed RAW264.7 cells (5 x 10⁴ cells/mL) in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or Benpyrine (e.g., 5, 10, 20 µM) for 12-14 hours.

-

Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Efficacy in a Mouse Model of Collagen-Induced Arthritis

This protocol describes the evaluation of Benpyrine's therapeutic effects in a mouse model of rheumatoid arthritis.

Animal Model: Balb/c mice

Materials:

-

Bovine type II collagen

-

Complete and incomplete Freund's adjuvant

-

Benpyrine

-

Vehicle for oral gavage

-

Calipers for paw thickness measurement

-

ELISA kits for cytokine measurement (IFN-γ, IL-1β, IL-6, IL-10)

Protocol:

-

Induce arthritis in Balb/c mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization with collagen in incomplete Freund's adjuvant 21 days later.

-

Once arthritis is established (around day 28), randomize the mice into treatment groups (vehicle control, Benpyrine 25 mg/kg, Benpyrine 50 mg/kg).

-

Administer Benpyrine or vehicle daily by oral gavage for 2 weeks.

-

Monitor the mice for clinical signs of arthritis, including paw swelling (measured with calipers) and an arthritis score.

-

At the end of the treatment period, collect blood samples to measure serum levels of pro-inflammatory (IFN-γ, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines by ELISA.

-

Sacrifice the mice and collect joint tissues for histological analysis to assess inflammation, pannus formation, and bone erosion.

Conclusion

This compound is an essential tool for understanding the stereospecific anti-inflammatory effects of its parent compound, Benpyrine. While Benpyrine has demonstrated significant potential as a TNF-α inhibitor in preclinical models, further studies are needed to fully elucidate the specific contributions and potential off-target effects of each enantiomer. The data and protocols presented in this guide provide a solid foundation for researchers investigating the therapeutic potential of Benpyrine and its derivatives for the treatment of TNF-α-mediated inflammatory and autoimmune diseases.

References

(R)-Benpyrine: A Technical Guide for Researchers

FOR RESEARCH USE ONLY

This document provides a comprehensive technical overview of (R)-Benpyrine, focusing on its physicochemical properties, mechanism of action, and relevant experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and inflammatory disease research. This compound is the R-isomer of Benpyrine, a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] Given that this compound serves as an experimental control, this guide will heavily reference the properties and activities of its racemic form, Benpyrine, which has been more extensively characterized.

Physicochemical Properties

This compound and its racemate, Benpyrine, are small molecules designed to inhibit the activity of TNF-α. The key identifiers and molecular properties are summarized below.

| Property | Value | Reference |

| Compound | This compound | |

| CAS Number | 2637243-08-2 | [1] |

| Molecular Formula | C₁₆H₁₆N₆O | [3] |

| Molecular Weight | 308.34 g/mol | [4] |

| Compound | rac-Benpyrine | |

| CAS Number | 1333714-43-4 | |

| Molecular Formula | C₁₆H₁₆N₆O | |

| Molecular Weight | 308.3 g/mol |

Mechanism of Action

Benpyrine functions as a highly specific inhibitor of TNF-α. It directly binds to TNF-α, thereby blocking its interaction with its receptor, TNFR1. This inhibition prevents the initiation of downstream signaling cascades that are responsible for the pro-inflammatory effects of TNF-α.

The primary signaling pathway inhibited by Benpyrine is the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by TNF-α, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Benpyrine prevents the TNF-α-induced phosphorylation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.

Quantitative Data

The inhibitory activity of Benpyrine has been quantified through various biochemical and cell-based assays.

| Parameter | Value | Description | Reference |

| IC₅₀ | 0.109 µM | Concentration of Benpyrine that inhibits 50% of the interaction between TNF-α and TNFR1. | |

| Kₑ | 82.1 µM | Equilibrium dissociation constant for the binding of Benpyrine to TNF-α. |

Experimental Protocols

The following are detailed methodologies for key experiments involving Benpyrine that are relevant for understanding its biological activity.

In Vitro Inhibition of NF-κB Activation in RAW264.7 Macrophages

This protocol describes the evaluation of Benpyrine's effect on the TNF-α-stimulated activation of the NF-κB pathway in a murine macrophage cell line.

Methodology:

-

Cell Culture: RAW264.7 cells are cultured in appropriate media and seeded in culture plates.

-

Pre-treatment: Cells are pre-treated with varying concentrations of Benpyrine (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 12 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with TNF-α (10 ng/mL) or Lipopolysaccharide (LPS; 1 µg/mL) for 2 hours to induce NF-κB activation.

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.

-

Appropriate secondary antibodies are used for detection. The results are expected to show a dose-dependent decrease in the phosphorylation of IκBα in Benpyrine-treated cells.

-

-

Immunofluorescence for NF-κB p65 Nuclear Translocation:

-

Cells are fixed, permeabilized, and blocked.

-

Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Confocal microscopy is used to visualize the subcellular localization of p65. In control cells, TNF-α stimulation will induce the translocation of p65 to the nucleus, while Benpyrine pre-treatment is expected to prevent this translocation.

-

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the assessment of Benpyrine's therapeutic potential in a preclinical model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Arthritis is induced in Balb/c mice by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given after a specified period.

-

Treatment: Once arthritis is established, mice are treated daily with Benpyrine (e.g., 25 or 50 mg/kg) or vehicle control via oral gavage for a duration of two weeks.

-

Assessment of Arthritis:

-

Clinical signs of arthritis, such as paw swelling and redness, are scored regularly.

-

At the end of the study, joint tissues can be collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

-

Cytokine Analysis: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA. Benpyrine treatment is expected to reduce the levels of pro-inflammatory cytokines and increase the level of anti-inflammatory cytokines.

Conclusion

This compound, as the R-isomer of the potent TNF-α inhibitor Benpyrine, is a valuable tool for researchers investigating TNF-α-mediated inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a solid foundation for its use as an experimental control and for further exploration of the therapeutic potential of targeting the TNF-α signaling pathway. It is imperative that all handling and use of this compound are conducted in a laboratory setting by qualified professionals.

References

(R)-Benpyrine as a Stereoisomeric Control for TNF-α Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a well-established therapeutic target for a range of inflammatory and autoimmune diseases. Small molecule inhibitors of TNF-α offer a promising alternative to biologic therapies. Benpyrine has been identified as a novel, orally active small-molecule TNF-α inhibitor[1][2][3]. The primary research identifies the active enantiomer as (S)-4-((9H-purin-6-yl)amino)-1-benzylpyrrolidin-2-one , which is designated as Benpyrine[1].

This technical guide focuses on the role of (R)-Benpyrine as an experimental control. In drug development, demonstrating stereospecificity is crucial for target validation and understanding the drug-target interaction. This compound serves as the inactive or significantly less active isomer, used to confirm that the observed biological effects of the racemate or the (S)-enantiomer are due to specific binding to the target, TNF-α, and not due to non-specific or off-target effects[4]. While quantitative data on the inhibitory activity of this compound is not publicly available, its function as a control implies a significantly lower affinity and potency compared to the active (S)-isomer.

This document outlines the mechanism of action of the active (S)-Benpyrine to provide a clear context for the function of this compound as a negative control.

Mechanism of Action of (S)-Benpyrine

(S)-Benpyrine exerts its anti-inflammatory effects by directly targeting TNF-α and disrupting its interaction with its receptor, TNFR1. This inhibition prevents the initiation of downstream inflammatory signaling cascades.

Direct Binding to TNF-α

(S)-Benpyrine physically binds to the TNF-α protein. This interaction has been quantified, showing a direct and specific affinity. The binding of (S)-Benpyrine to TNF-α is a critical first step in its inhibitory action.

Inhibition of TNF-α-TNFR1 Interaction

By binding to TNF-α, (S)-Benpyrine effectively blocks the binding site for TNF Receptor 1 (TNFR1). The interaction between TNF-α and TNFR1 is the primary trigger for the pro-inflammatory signaling cascade. (S)-Benpyrine's ability to disrupt this interaction is the core of its mechanism as a TNF-α inhibitor.

Downregulation of the NF-κB Signaling Pathway

The binding of TNF-α to TNFR1 activates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Key steps in this pathway include the phosphorylation of IκBα, which leads to its degradation and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. Once in the nucleus, p65 initiates the transcription of numerous pro-inflammatory genes. (S)-Benpyrine has been shown to inhibit the phosphorylation of IκBα and prevent the nuclear translocation of p65 in response to TNF-α stimulation.

Quantitative Data for (S)-Benpyrine

The following tables summarize the key quantitative metrics for the active isomer, (S)-Benpyrine. It is important to note that corresponding data for this compound are not available in the cited literature; however, as a stereoisomeric control, its binding affinity and inhibitory potency are expected to be significantly lower.

| Parameter | Value | Description | Source |

| KD | 82.1 µM | Dissociation constant for the binding of (S)-Benpyrine to TNF-α. A lower KD indicates a higher binding affinity. | |

| IC50 | 0.109 µM | Half-maximal inhibitory concentration for the disruption of the TNF-α-TNFR1 interaction by (S)-Benpyrine. |

Table 1: In Vitro Binding and Inhibitory Activity of (S)-Benpyrine

| Cell Line | Treatment | Effect | Source |

| RAW264.7 | (S)-Benpyrine (5-20 µM) + TNF-α or LPS | Dose-dependent decrease in IκBα phosphorylation. | |

| RAW264.7 | (S)-Benpyrine + TNF-α | Abolished nuclear translocation of NF-κB/p65. |

Table 2: Cellular Activity of (S)-Benpyrine in the NF-κB Pathway

Visualizing the Mechanism and Experimental Logic

Stereospecificity of TNF-α Inhibition

The following diagram illustrates the concept of stereospecific binding, which is the basis for using this compound as a control.

Caption: Stereospecific interaction of Benpyrine isomers with TNF-α.

(S)-Benpyrine Signaling Pathway Inhibition

This diagram details the points of intervention of (S)-Benpyrine in the TNF-α signaling cascade.

Caption: Inhibition of the NF-κB pathway by (S)-Benpyrine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to characterize the activity of (S)-Benpyrine.

Microscale Thermophoresis (MST) for Binding Affinity

-

Objective: To quantify the binding affinity (KD) between (S)-Benpyrine and TNF-α.

-

Protocol:

-

Recombinant human TNF-α is labeled with a fluorescent dye.

-

The labeled TNF-α is kept at a constant concentration.

-

A serial dilution of (S)-Benpyrine is prepared.

-

The (S)-Benpyrine dilutions are mixed with the labeled TNF-α and incubated to reach binding equilibrium.

-

The samples are loaded into capillaries, and the thermophoretic movement of the labeled TNF-α is measured.

-

Changes in thermophoresis upon binding of (S)-Benpyrine are used to calculate the dissociation constant (KD).

-

-

Control: The same experiment would be run with this compound. The expected result is no significant change in thermophoresis, indicating a lack of binding.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNFR1 Interaction

-

Objective: To measure the inhibitory effect (IC50) of (S)-Benpyrine on the TNF-α-TNFR1 interaction.

-

Protocol:

-

Microtiter plates are coated with recombinant human TNF-α.

-

Plates are washed and blocked to prevent non-specific binding.

-

A serial dilution of (S)-Benpyrine is added to the wells.

-

Biotinylated human TNFR1 is added to the wells and incubated, allowing it to bind to the immobilized TNF-α.

-

Plates are washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the bound biotinylated TNFR1.

-

A substrate for HRP is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the inhibitory activity of (S)-Benpyrine.

-

The IC50 value is calculated from the dose-response curve.

-

Western Blot for IκBα Phosphorylation

-

Objective: To assess the effect of (S)-Benpyrine on the phosphorylation of IκBα in a cellular context.

-

Protocol:

-

RAW264.7 macrophage cells are cultured.

-

Cells are pre-treated with varying concentrations of (S)-Benpyrine or this compound (as a control) for a specified period (e.g., 12-14 hours).

-

Cells are then stimulated with TNF-α or Lipopolysaccharide (LPS) to induce inflammation.

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined, and equal amounts are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate. The ratio of p-IκBα to total IκBα is quantified.

-

Conclusion

The use of this compound as an experimental control is fundamental to establishing the mechanism of its enantiomer, (S)-Benpyrine, as a potent and specific TNF-α inhibitor. While direct quantitative data for this compound is scarce, its role as a negative control underscores the stereospecific nature of the interaction between the active (S)-isomer and TNF-α. This specificity is a desirable characteristic in a therapeutic candidate, as it reduces the likelihood of off-target effects. The data and protocols presented here for (S)-Benpyrine provide the necessary context for researchers to understand and utilize this compound effectively in their studies of TNF-α-mediated inflammation.

References

An In-depth Technical Guide to the Discovery and Synthesis of Benpyrine and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and experimental protocols related to Benpyrine, a novel, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This document is intended to serve as a core resource for researchers in medicinal chemistry, pharmacology, and drug development interested in the therapeutic potential of targeting TNF-α in inflammatory and autoimmune diseases.

Introduction to Benpyrine

Benpyrine, with the IUPAC name (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one, is an experimental drug identified through structure-based virtual ligand screening.[1][2] It has demonstrated high specificity in binding to TNF-α, a key pro-inflammatory cytokine implicated in a range of diseases including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][3] By directly binding to TNF-α, Benpyrine effectively blocks its interaction with its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling pathways.[1] The active stereoisomer is the (S)-enantiomer, while the (R)-enantiomer, (R)-Benpyrine, serves as a useful experimental control.

Discovery and Mechanism of Action

The discovery of Benpyrine was the result of a targeted in silico screening of a large compound database against the crystal structure of a TNF-α dimer. This was followed by in vitro and in vivo validation to confirm its activity.

Mechanism of Action

Benpyrine functions by directly binding to TNF-α, which prevents the cytokine from binding to its receptor, TNFR1. This disruption of the TNF-α/TNFR1 interaction is a critical step in halting the inflammatory cascade. The subsequent inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway has been experimentally verified. Benpyrine has been shown to dose-dependently decrease the phosphorylation of IκBα and prevent the nuclear translocation of the NF-κB/p65 subunit in cellular models.

Caption: Benpyrine's mechanism of action, inhibiting the TNF-α signaling pathway.

Synthesis of Benpyrine

The synthesis of Benpyrine ((S)-4-((9H-purin-6-yl)amino)-1-benzylpyrrolidin-2-one) is achieved through a multi-step process, with the key final step involving a nucleophilic substitution reaction.

Synthetic Workflow

Caption: General workflow for the synthesis of Benpyrine.

Detailed Experimental Protocol for Synthesis

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of (S)-4-amino-1-benzylpyrrolidin-2-one (1 equivalent) in n-butanol, add 6-chloro-9H-purine (1.2 equivalents) and diisopropylethylamine (DIPEA) (3 equivalents).

-

Heat the reaction mixture to reflux (approximately 120 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

Step 2: Purification

-

Purify the crude residue by silica (B1680970) gel column chromatography.

-

Elute with a gradient of dichloromethane (B109758) (DCM) and methanol (B129727) (e.g., 100:1 to 50:1 DCM:MeOH) to isolate the desired product.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield Benpyrine as a solid.

Step 3: Characterization

The final product's identity and purity should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Quantitative Data Summary

The biological activity of Benpyrine has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Activity of Benpyrine

| Parameter | Assay | Value | Reference |

| Binding Affinity (KD) | Microscale Thermophoresis (MST) | 82.1 µM | |

| Inhibitory Concentration (IC50) | TNF-α/TNFR1 ELISA | 0.109 µM | |

| Cellular Activity | L929 Cell Cytotoxicity Assay (TNF-α induced) | Significant protection at 1 µM and 10 µM |

Table 2: In Vivo Efficacy of Benpyrine in Murine Models

| Model | Dosing Regimen | Key Findings | Reference |

| LPS-induced Endotoxemia | 25 mg/kg, oral | Attenuated TNF-α-induced inflammation; reduced liver and lung injury. | |

| Collagen-induced Arthritis | 25-50 mg/kg/day, oral, 2 weeks | Significantly relieved arthritis symptoms; decreased pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6) and increased anti-inflammatory IL-10. | |

| Imiquimod-induced Psoriasiform Inflammation | Not specified in abstract | Significantly relieved symptoms. |

Isomers of Benpyrine

Stereochemistry plays a crucial role in the biological activity of Benpyrine.

-

(S)-Benpyrine: This is the active enantiomer that exhibits potent TNF-α inhibitory activity.

-

This compound: This enantiomer is used as a negative control in experiments and is understood to have significantly lower or no activity against TNF-α.

-

(Rac)-Benpyrine: The racemic mixture contains both enantiomers and is also commercially available for research purposes.

Comparative quantitative data for the isomers is not extensively published, with the focus being on the activity of the (S)-enantiomer.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of Benpyrine.

Microscale Thermophoresis (MST) for Binding Affinity

-

Protein Labeling: Label recombinant human TNF-α with a fluorescent dye (e.g., NHS-red) according to the manufacturer's protocol.

-

Sample Preparation: Prepare a series of 16 dilutions of Benpyrine in MST buffer (e.g., PBS with 0.05% Tween-20). The highest concentration should be at least two orders of magnitude above the expected KD.

-

Incubation: Mix each Benpyrine dilution with a constant concentration of labeled TNF-α and incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

-

Capillary Loading: Load the samples into MST capillaries.

-

MST Measurement: Place the capillaries in the MST instrument and perform the measurement. An IR laser is used to create a temperature gradient, and the movement of the fluorescently labeled TNF-α is monitored.

-

Data Analysis: The change in thermophoresis is plotted against the logarithm of the Benpyrine concentration, and the data is fitted to a binding curve to determine the dissociation constant (KD).

TNF-α/TNFR1 Binding ELISA

-

Plate Coating: Coat a 96-well plate with recombinant human TNFR1 overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.

-

Incubation with Inhibitor: Prepare serial dilutions of Benpyrine. Pre-incubate a constant concentration of biotinylated TNF-α with the Benpyrine dilutions for 1-2 hours at room temperature.

-

Binding Reaction: Add the pre-incubated TNF-α/Benpyrine mixture to the TNFR1-coated plate and incubate for 1-2 hours at room temperature.

-

Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plate and add a TMB substrate solution.

-

Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition against the logarithm of the Benpyrine concentration.

L929 Cell Cytotoxicity Assay

-

Cell Seeding: Seed L929 mouse fibroblast cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a constant concentration of TNF-α (e.g., 10 ng/mL) and actinomycin (B1170597) D (to sensitize the cells to TNF-α-induced apoptosis) in the presence of varying concentrations of Benpyrine.

-

Incubation: Incubate the plate for 18-24 hours.

-

Viability Assessment: Measure cell viability using a suitable assay, such as MTT or a crystal violet staining assay.

-

Data Analysis: Calculate the percentage of cell survival relative to untreated controls and plot against the Benpyrine concentration to assess its protective effect.

Western Blot for NF-κB Signaling

-

Cell Culture and Treatment: Culture RAW264.7 macrophage cells and pre-treat with varying concentrations of Benpyrine for 12-14 hours.

-

Stimulation: Stimulate the cells with TNF-α or LPS for a short period (e.g., 30 minutes) to induce NF-κB signaling.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the effect of Benpyrine on IκBα phosphorylation.

In Vivo Murine Models

Collagen-Induced Arthritis (CIA) Model

-

Induction: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize susceptible mouse strains (e.g., DBA/1J) via intradermal injection at the base of the tail.

-

Booster: Provide a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

-

Treatment: Once arthritis develops (typically 28-35 days post-initial immunization), begin oral gavage treatment with Benpyrine (e.g., 25-50 mg/kg/day) or vehicle control.

-

Assessment: Monitor the mice for clinical signs of arthritis (e.g., paw swelling, erythema) and assign an arthritis score. Body weight should also be monitored.

-

Endpoint Analysis: At the end of the study, collect blood for cytokine analysis (e.g., ELISA for IL-1β, IL-6, IL-10, IFN-γ) and harvest joints for histological analysis.

Imiquimod-Induced Psoriasiform Dermatitis Model

-

Induction: Apply a daily topical dose of imiquimod (B1671794) cream (5%) to the shaved back and/or ear of the mice for 5-7 consecutive days.

-

Treatment: Administer Benpyrine or vehicle control via oral gavage daily, starting either before or concurrently with imiquimod application.

-

Assessment: Score the skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). Measure ear thickness with a caliper.

Conclusion

Benpyrine represents a promising small-molecule TNF-α inhibitor with demonstrated efficacy in preclinical models of inflammatory diseases. Its discovery through rational, structure-based design and its oral bioavailability make it an attractive candidate for further development. This technical guide provides a foundational resource for researchers seeking to build upon the existing knowledge of Benpyrine and its isomers, offering detailed protocols and a summary of its biological activity to facilitate future investigations into its therapeutic potential.

References

(R)-Benpyrine vs. (S)-Benpyrine: A Technical Examination of Stereoisomer Activity in TNF-α Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 1, 2025

Abstract

Benpyrine, chemically identified as (S)-4-((9H-purin-6-yl)amino)-1-benzylpyrrolidin-2-one, has emerged as a promising orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory and autoimmune diseases.[1][2][3][4] This technical guide provides a comprehensive analysis of the stereoisomer-specific activity of Benpyrine, with a focus on the differential pharmacology of its (R) and (S) enantiomers. While extensive research has elucidated the potent TNF-α inhibitory effects of the (S)-enantiomer (Benpyrine), the (R)-enantiomer, (R)-Benpyrine, is primarily utilized as an experimental control, suggesting significantly reduced or absent biological activity.[2] This guide will synthesize the available quantitative data, detail the experimental protocols for assessing stereoisomer activity, and visualize the pertinent biological pathways and experimental workflows.

Introduction: The Role of Stereochemistry in Drug Activity

The three-dimensional structure of a molecule is a critical determinant of its pharmacological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological effects. This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors. In drug development, the evaluation of individual enantiomers is crucial, as one may be responsible for the desired therapeutic effect while the other could be inactive, less active, or even contribute to adverse effects. The case of Benpyrine and its (R)-isomer exemplifies the principle of stereoselectivity in drug action.

Quantitative Analysis of Benpyrine Stereoisomer Activity

Current research has extensively characterized the inhibitory activity of (S)-Benpyrine against TNF-α. In contrast, there is a notable absence of published quantitative data detailing the specific TNF-α inhibitory activity of this compound. The consistent use of this compound as a negative or experimental control in studies strongly implies a significant disparity in activity between the two enantiomers, with the (S)-form being the active therapeutic agent.

The following table summarizes the known quantitative data for (S)-Benpyrine's interaction with TNF-α and its inhibitory effects.

| Parameter | (S)-Benpyrine | This compound | Reference |

| Binding Affinity to TNF-α (KD) | 82.1 μM | No data available | |

| Inhibition of TNF-α/TNFR1 Interaction (IC50) | 0.109 µM | No data available |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of Benpyrine stereoisomers.

Microscale Thermophoresis (MST) for Binding Affinity Determination

Microscale thermophoresis is a powerful technique to quantify the binding affinity between a fluorescently labeled molecule and a ligand. In the context of Benpyrine, MST is used to measure the dissociation constant (KD) of its interaction with TNF-α.

Experimental Workflow for MST

References

(R)-Benpyrine as a Negative Control in TNF-α Signaling Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (R)-Benpyrine as a negative control in studies investigating the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. A central theme in pharmacological and drug discovery research is the validation of a compound's specific mechanism of action. The use of a stereochemically distinct, inactive enantiomer as a negative control is a rigorous method to demonstrate that the observed biological effects of the active compound are due to its specific interaction with the target, rather than off-target or non-specific effects.

Introduction to TNF-α Signaling and the Role of Negative Controls

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a critical role in inflammation, immunity, and apoptosis.[1] Dysregulation of TNF-α signaling is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[2][3] The binding of TNF-α to its receptors, primarily TNFR1, initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB, ultimately driving the expression of pro-inflammatory genes.[4]

Benpyrine is a potent, orally active small molecule inhibitor of TNF-α.[5] It directly binds to TNF-α, blocking its interaction with TNFR1. Benpyrine is a chiral molecule, and its inhibitory activity resides in the (S)-enantiomer. The (R)-enantiomer, this compound, is used as an experimental negative control to ensure that the observed effects of (S)-Benpyrine are due to its specific interaction with TNF-α and not due to the general chemical structure of the molecule.

Pharmacological Profile of Benpyrine Enantiomers

The biological activity of chiral molecules can be highly dependent on their stereochemistry. In the case of Benpyrine, the (S)-enantiomer is the active form that inhibits TNF-α signaling, while the (R)-enantiomer is considered inactive and serves as an ideal negative control.

| Parameter | (S)-Benpyrine (Active Inhibitor) | This compound (Negative Control) | Reference |

| Binding Affinity (KD) to TNF-α | 82.1 μM | Not reported; expected to have negligible binding | |

| IC50 (TNF-α/TNFR1 Interaction) | 0.109 μM | Not reported; expected to be inactive |

Signaling Pathways and Experimental Design

Canonical TNF-α Signaling Pathway

The binding of TNF-α to TNFR1 triggers a series of intracellular events culminating in the activation of the NF-κB pathway. The diagram below illustrates this signaling cascade.

Caption: Canonical TNF-α/NF-κB Signaling Pathway.

Experimental Workflow for Evaluating this compound as a Negative Control

The following workflow outlines the key steps to validate the use of this compound as a negative control alongside its active counterpart, (S)-Benpyrine.

Caption: Experimental workflow for validating this compound.

Logic of Using this compound as a Negative Control

The rationale for using an inactive enantiomer as a negative control is to differentiate between specific, target-mediated effects and non-specific effects of a compound.

Caption: Logic of using this compound as a negative control.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of Benpyrine enantiomers on TNF-α signaling.

NF-κB Activation Assay (p65 Nuclear Translocation)

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon TNF-α stimulation.

Materials:

-

RAW264.7 macrophage cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

(S)-Benpyrine and this compound (e.g., 5, 10, 20 µM)

-

Recombinant mouse TNF-α (10 ng/mL)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 2% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Secondary antibody: Alexa Fluor 488-conjugated

-

DAPI nuclear stain

-

Fluorescence microscope

Protocol:

-

Seed RAW264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of (S)-Benpyrine, this compound, or vehicle (DMSO) for 12 hours.

-

Stimulate the cells with 10 ng/mL TNF-α for 2 hours.

-

Wash the cells with PBS and fix with 4% PFA for 20 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with 2% BSA for 1 hour at room temperature.

-

Incubate with the primary anti-p65 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

Cytokine Production Assay (ELISA for IL-6)

This assay quantifies the production and secretion of the pro-inflammatory cytokine IL-6 in response to TNF-α.

Materials:

-

THP-1 human monocytic cells

-

RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation

-

LPS (lipopolysaccharide) as a stimulus (can be used as an alternative to TNF-α to induce TNF-α production, which in turn stimulates other cytokines)

-

(S)-Benpyrine and this compound

-

Human IL-6 ELISA kit

Protocol:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells with PMA for 48-72 hours.

-

Replace the medium with fresh medium and allow the cells to rest for 24 hours.

-

Pre-treat the cells with (S)-Benpyrine, this compound, or vehicle for 1-2 hours.

-

Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) for 17 hours to induce cytokine production.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.

Cell Viability Assay (MTT Assay)

This assay assesses whether the compounds have any cytotoxic effects and can also be used to measure the protective effect of TNF-α inhibitors against TNF-α-induced cell death in sensitive cell lines like L929.

Materials:

-

L929 mouse fibroblast cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Actinomycin D

-

Recombinant mouse TNF-α

-

(S)-Benpyrine and this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Protocol:

-

Seed L929 cells in a 96-well plate and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of (S)-Benpyrine, this compound, or vehicle for 1 hour.

-

Add TNF-α (e.g., 1 ng/mL) and Actinomycin D (to sensitize the cells to TNF-α-induced apoptosis) to the wells.

-

Incubate for 18-24 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Conclusion

The use of this compound as a negative control is a critical component in the validation of (S)-Benpyrine as a specific TNF-α inhibitor. By demonstrating that the (R)-enantiomer is inactive in functional assays, researchers can confidently attribute the observed anti-inflammatory effects of (S)-Benpyrine to its specific interaction with TNF-α. This rigorous approach is essential for the development of targeted and effective therapeutics for TNF-α-mediated diseases.

References

- 1. Chiral separation of brompheniramine enantiomers by recycling high-speed countercurrent chromatography using carboxymethyl-β-cyclodextrin as a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for (R)-Benpyrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, technical properties, and experimental use of (R)-Benpyrine. The information is intended to support research and development activities in the fields of inflammation, immunology, and drug discovery.

Introduction to Benpyrine and its Enantiomers

Benpyrine is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory and autoimmune diseases.[1][2] It exerts its therapeutic effects by directly binding to TNF-α and blocking its interaction with its receptor, TNFR1.[2][3] The initial discovery and development of Benpyrine identified that the biological activity resides primarily in the (S)-enantiomer, while the (R)-enantiomer, this compound, serves as a valuable experimental control.[4]

Commercial Availability and Suppliers

This compound, its racemate (rac-Benpyrine), and the active (S)-enantiomer are available as research chemicals from various specialized suppliers. These compounds are intended for laboratory research use only and are not for human or veterinary use.

Table 1: Commercial Suppliers of Benpyrine Forms

| Supplier | Product Name(s) | CAS Number | Purity | Notes |

| MedchemExpress | This compound | 2637243-08-2 | 99.17% | Available as a solid or in DMSO solution. |

| Benpyrine ((S)-enantiomer) | 2550398-89-3 | 99.26% | ||

| (Rac)-Benpyrine | 1333714-43-4 | Not specified | ||

| Cayman Chemical | rac-Benpyrine | 1333714-43-4 | ≥98% | |

| Selleck Chemicals | Benpyrine racemate | 1333714-43-4 | 99.49% |

Technical Data

The following tables summarize the available quantitative data for Benpyrine and its forms. It is important to note that detailed physicochemical data for this compound is limited in publicly available resources, as research has primarily focused on the active (S)-enantiomer and the racemate.

Table 2: Physicochemical Properties

| Property | This compound | rac-Benpyrine | Benpyrine ((S)-enantiomer) |

| Molecular Formula | C₁₆H₁₆N₆O | C₁₆H₁₆N₆O | C₁₆H₁₆N₆O |

| Molecular Weight | 308.34 g/mol | 308.34 g/mol | 308.34 g/mol |

| Appearance | Solid | Solid | Solid |

| Solubility | DMSO | DMF: 1 mg/mL; DMSO: 31 mg/mL | DMSO |

| Storage | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) | -20°C | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (2 years), -20°C (1 year) |

Table 3: Biological Activity

| Parameter | Value | Compound Form | Reference |

| IC₅₀ (TNF-α/TNFR1 interaction) | 0.109 µM | Benpyrine (racemate/(S)-enantiomer) | |

| Kᴅ (binding to TNF-α) | 82.1 µM | Benpyrine (racemate/(S)-enantiomer) |

Mechanism of Action and Signaling Pathway

Benpyrine directly targets TNF-α, a homotrimeric cytokine. The binding of Benpyrine to TNF-α induces a conformational change that prevents its interaction with the TNF receptor 1 (TNFR1). This blockade of the TNF-α/TNFR1 signaling axis inhibits the downstream activation of the NF-κB pathway, a critical mediator of inflammatory responses. The (S)-enantiomer is responsible for this inhibitory activity, while this compound is used as a negative control in experiments to demonstrate the stereospecificity of this interaction.

Molecular docking and site-directed mutagenesis studies have identified Leu57 and Phe59 as key amino acid residues within the TNF-α protein that are crucial for the binding of Benpyrine.

Experimental Protocols

The following are generalized protocols based on the published literature for the use of Benpyrine. Researchers should optimize these protocols for their specific experimental conditions. This compound would be used as a negative control in parallel with (S)-Benpyrine or rac-Benpyrine in these assays.

In Vitro: Inhibition of NF-κB Activation in RAW264.7 Macrophages

This protocol describes the assessment of Benpyrine's ability to inhibit TNF-α-induced NF-κB activation.

-

Cell Culture: Culture RAW264.7 macrophages in appropriate media and conditions until they reach the desired confluence.

-

Pre-treatment: Treat the cells with varying concentrations of (S)-Benpyrine, this compound (as a control), or vehicle (e.g., DMSO) for 14 hours. Typical concentrations for the active compound range from 5 to 20 µM.

-

Stimulation: Stimulate the cells with recombinant TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes to 2 hours) to induce NF-κB activation.

-

Analysis of IκBα Phosphorylation (Western Blot):

-

Lyse the cells and collect protein extracts.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against phospho-IκBα and total IκBα.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands. A decrease in the ratio of phospho-IκBα to total IκBα indicates inhibition of NF-κB activation.

-

-

Analysis of NF-κB p65 Nuclear Translocation (Immunofluorescence):

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Use a fluorescently labeled secondary antibody for detection.

-

Visualize the subcellular localization of p65 using fluorescence microscopy. A reduction in the nuclear localization of p65 in Benpyrine-treated cells compared to stimulated controls indicates inhibition.

-

In Vivo: Murine Model of Collagen-Induced Arthritis

This protocol provides a general outline for evaluating the efficacy of Benpyrine in a mouse model of rheumatoid arthritis.

-

Animal Model: Induce arthritis in a suitable mouse strain (e.g., DBA/1) by immunization with type II collagen.

-

Treatment: Once arthritis is established, administer Benpyrine or vehicle daily by oral gavage. Dosages for the active compound typically range from 25 to 50 mg/kg.

-

Monitoring: Monitor the mice regularly for clinical signs of arthritis, such as paw swelling and clinical score.

-

Endpoint Analysis: At the end of the study, collect blood and tissues for further analysis.

-

Cytokine Levels: Measure the levels of pro-inflammatory (e.g., IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the serum using ELISA.

-

Histopathology: Perform histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.

-

Conclusion

This compound is a commercially available research tool that serves as an essential negative control for studying the biological effects of the potent TNF-α inhibitor, (S)-Benpyrine. This guide provides researchers with the necessary information on its procurement, technical properties, and its role in experimental protocols designed to investigate the TNF-α signaling pathway. The detailed understanding of Benpyrine's mechanism of action, including the identification of key binding residues, offers a solid foundation for further research into novel anti-inflammatory therapies.

References

Methodological & Application

Application Notes and Protocols for (R)-Benpyrine in In Vitro Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benpyrine is the inactive enantiomer of Benpyrine, a potent and specific small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). In experimental settings, this compound serves as an essential negative control to demonstrate the specificity of the biological effects observed with Benpyrine. Benpyrine acts by directly binding to TNF-α, thereby blocking its interaction with its receptor, TNFR1, and subsequently inhibiting the downstream NF-κB signaling pathway. These application notes provide detailed protocols for the use of this compound as a negative control in in vitro cell-based assays designed to assess the activity of TNF-α inhibitors.

Mechanism of Action of Benpyrine (for context)

Benpyrine is a highly specific, orally active inhibitor of TNF-α. It directly binds to TNF-α with a dissociation constant (KD) of 82.1 μM, effectively blocking the interaction between TNF-α and its receptor, TNFR1, with an IC50 value of 0.109 μM.[1][2][3] This inhibition prevents the activation of downstream signaling cascades, most notably the NF-κB pathway, which plays a crucial role in inflammation and immune responses.[2][4] this compound, as the inactive isomer, is not expected to exhibit these inhibitory effects and is used to confirm that the observed activity of Benpyrine is specific to its unique stereochemistry.

Data Presentation

The following table summarizes the quantitative data for the active isomer, Benpyrine, which provides the context for designing experiments with this compound as a negative control.

| Parameter | Value | Cell Line | Assay Description |

| IC50 | 0.109 µM | - | Inhibition of TNF-α interaction with TNFR1 |

| KD | 82.1 µM | - | Binding affinity to TNF-α |

| Concentration Range | 5 - 20 µM | RAW264.7 cells | Inhibition of IκBα phosphorylation |

Experimental Protocols

Protocol 1: Assessment of NF-κB Pathway Inhibition in RAW264.7 Macrophages

This protocol details the methodology to assess the effect of this compound as a negative control alongside Benpyrine on the TNF-α-induced activation of the NF-κB signaling pathway in RAW264.7 murine macrophage-like cells.

Materials:

-

RAW264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin (B12071052) solution

-

This compound

-

Benpyrine (as positive control)

-

Recombinant murine TNF-α

-

Lipopolysaccharide (LPS) (optional, as an alternative stimulus)

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membranes

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed RAW264.7 cells into 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare stock solutions of this compound and Benpyrine in DMSO.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM), Benpyrine (e.g., 5, 10, 20 µM), or DMSO (vehicle control) for 14 hours.

-

-

Stimulation: Stimulate the cells with 10 ng/mL of TNF-α for 2 hours. Alternatively, 1 µg/mL of LPS can be used as a stimulus.

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes and incubate with primary antibodies against phospho-IκBα and total IκBα.

-

To assess NF-κB/p65 nuclear translocation, perform subcellular fractionation to isolate nuclear and cytoplasmic extracts. Probe these with antibodies against p65 and a nuclear marker like Lamin B1.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Expected Results:

-

Benpyrine: A dose-dependent decrease in the phosphorylation of IκBα and reduced nuclear translocation of p65 is expected.

-

This compound: No significant effect on TNF-α-induced IκBα phosphorylation or p65 nuclear translocation is anticipated, demonstrating its inactivity as a control.

Protocol 2: TNF-α Induced Cytotoxicity Assay in L929 Fibrosarcoma Cells

This protocol is designed to evaluate the protective effects of Benpyrine against TNF-α-induced cytotoxicity in L929 murine fibrosarcoma cells, using this compound as a negative control.

Materials:

-

L929 cells

-

RPMI-1640 medium

-

FBS

-

Penicillin-Streptomycin solution

-

This compound

-

Benpyrine

-

Recombinant murine TNF-α

-

Actinomycin D

-

Cell viability reagent (e.g., CCK-8 or MTT)

-

96-well plates

Procedure:

-

Cell Seeding: Seed L929 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound and TNF-α Incubation:

-

In a separate 96-well plate, pre-incubate various concentrations of this compound and Benpyrine with 2.0 ng/mL TNF-α for 2 hours at 37°C.

-

-

Cell Treatment:

-

Add the pre-incubated compound/TNF-α mixture to the L929 cells.

-

Include control wells with cells treated with TNF-α alone, compound alone, and vehicle alone.

-

Co-treat cells with Actinomycin D to sensitize them to TNF-α-induced apoptosis.

-

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Cell Viability Assessment: Add the cell viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine cell viability.

Expected Results:

-

Benpyrine: A dose-dependent increase in cell survival, indicating its ability to neutralize the cytotoxic effects of TNF-α. Benpyrine has been shown to increase the cell survival rate up to 80%.

-

This compound: No significant protective effect against TNF-α-induced cytotoxicity is expected.

Visualizations

Below are diagrams illustrating the signaling pathway of TNF-α and a general experimental workflow for testing inhibitors.

Caption: TNF-α signaling pathway and the inhibitory action of Benpyrine.

References

Application Notes: Preparation of (R)-Benpyrine Stock Solutions in DMSO

Introduction

(R)-Benpyrine is the R-isomer of Benpyrine, a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4][5] It functions by directly binding to TNF-α, thereby blocking its interaction with its receptor, TNFR1, with a reported IC50 value of 0.109 μM. Due to its role as a specific TNF-α inhibitor, this compound is a valuable tool in research focused on TNF-α mediated inflammatory and autoimmune diseases. As the isomer of the active compound, it can also serve as an experimental control.

Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and reliable experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for many organic small molecules. These notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₆O | |

| Molecular Weight | 308.34 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility in DMSO | 6.67 mg/mL (21.63 mM) |

Note: Solubility can be enhanced with ultrasonic treatment and gentle warming (up to 60°C). It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly decrease solubility.

Experimental Protocols

1. Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (e.g., 1.5 mL)

-

Sterile, amber, or light-protecting vials for storage

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Water bath (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2. Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. The formula can be adjusted for different volumes and concentrations.

Calculation:

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example for 1 mL of 10 mM this compound:

Mass (mg) = 10 mM × 1 mL × 308.34 g/mol / 1000 = 3.0834 mg

Step-by-Step Procedure:

-

Preparation: Before starting, allow the this compound vial to equilibrate to room temperature to prevent condensation. Gently tap the vial to ensure all powder is at the bottom.

-

Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.08 mg of this compound powder into the tube.

-

Solvent Addition: Using a calibrated micropipette, add 1.0 mL of fresh, anhydrous DMSO to the microcentrifuge tube containing the powder.

-

Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

-

Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming in a water bath (37°C to 60°C) can also be applied, but verify the compound's temperature sensitivity. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, clearly labeled, light-protected tubes.

-

Storage: Store the aliquots at -20°C for short-to-medium term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the solution from light.

3. Safety Precautions

-

Handle this compound in a well-ventilated area or fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

-

DMSO is an aprotic solvent that can penetrate the skin; avoid direct contact.

Data Presentation

Mass of this compound Required for Stock Solutions

The following table provides pre-calculated masses of this compound needed to prepare common stock concentrations in DMSO.

| Desired Concentration | Volume of DMSO | Required Mass of this compound (MW = 308.34) |

| 1 mM | 1 mL | 0.308 mg |

| 5 mM | 1 mL | 1.542 mg |

| 10 mM | 1 mL | 3.083 mg |

| 20 mM | 1 mL | 6.167 mg |

Visualizations

References

Application Notes and Protocols: Utilizing (R)-Benpyrine in NF-κB Signaling Pathway Experiments

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of Benpyrine and its isomer, (R)-Benpyrine, in studying the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The primary focus is on the inhibitory effects of Benpyrine on TNF-α-induced NF-κB activation, with this compound serving as a crucial experimental control.

Introduction

Benpyrine is a potent, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] It has been identified as a promising therapeutic candidate for TNF-α-mediated inflammatory and autoimmune diseases.[1][2] The biological activity of Benpyrine is directly linked to its ability to bind to TNF-α, thereby blocking its interaction with its receptor, TNFR1. This action effectively inhibits the downstream activation of the NF-κB signaling pathway, a central mediator of inflammatory responses.[3]

This compound is the enantiomer of the active Benpyrine molecule and is recommended for use as an experimental control. The use of this compound allows researchers to demonstrate the stereospecificity of the active compound's effects on the NF-κB pathway, a critical aspect in drug development and mechanism of action studies.

Mechanism of Action

Benpyrine exerts its inhibitory effect on the NF-κB signaling pathway through a direct interaction with TNF-α. The proposed mechanism is as follows:

-

Binding to TNF-α: Benpyrine directly binds to TNF-α. This binding is a hydrophobic interaction.

-

Inhibition of TNF-α/TNFR1 Interaction: By binding to TNF-α, Benpyrine blocks the interaction between TNF-α and its receptor, TNFR1.

-

Downstream Signal Inhibition: The inhibition of the TNF-α/TNFR1 interaction prevents the recruitment of intracellular signaling proteins and subsequent phosphorylation cascades.

-

Inhibition of IκBα Phosphorylation and Degradation: This leads to a dose-dependent decrease in the phosphorylation of IκBα (inhibitor of kappa B alpha).

-

Prevention of NF-κB Nuclear Translocation: The stabilization of IκBα prevents the release and subsequent nuclear translocation of the NF-κB/p65 subunit.

-

Suppression of Inflammatory Gene Expression: With NF-κB retained in the cytoplasm, the transcription of pro-inflammatory genes is suppressed.

Data Presentation

In Vitro Activity of Benpyrine

| Parameter | Value | Description | Cell Line |

| KD | 82.1 μM | Binding affinity to TNF-α | N/A |

| IC50 | 0.109 µM | Inhibition of TNF-α interaction with TNFR1 | N/A |

| Effective Concentration | 5-20 μM | Dose-dependent decrease in IκBα phosphorylation | RAW264.7 macrophages |

| Cytotoxicity (IC50) | > 100 μM | Low cytotoxicity | RAW264.7 macrophages |

Data sourced from.

In Vivo Activity of Benpyrine

| Animal Model | Dosage | Administration | Effect |

| Endotoxemia murine model | 25 mg/kg | N/A | Attenuated TNF-α-induced inflammation, reducing liver and lung injury. |

| Collagen-induced arthritis (Balb/c mice) | 25-50 mg/kg | Oral gavage (daily for 2 weeks) | Significantly relieved arthritis symptoms; decreased pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6) and increased anti-inflammatory cytokine (IL-10). |

Data sourced from.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for studying the effects of Benpyrine on the NF-κB signaling pathway. It is recommended to include this compound as a negative control in parallel with Benpyrine to assess the stereospecificity of the observed effects.

Protocol 1: Inhibition of TNF-α-Induced IκBα Phosphorylation by Western Blot

This protocol details the steps to assess the effect of Benpyrine on the phosphorylation of IκBα in RAW264.7 macrophage cells.

Materials:

-

RAW264.7 cells

-

Benpyrine and this compound (stock solutions in DMSO)

-

TNF-α or Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-IκBα, anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed RAW264.7 cells (5 x 104 cells/mL) in 6-well plates and culture overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of Benpyrine or this compound (e.g., 5, 10, 20 μM) for 12 hours. Include a vehicle control (DMSO).

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 μg/mL) for 2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the p-IκBα signal to total IκBα and the loading control (β-actin).

Protocol 2: Inhibition of NF-κB/p65 Nuclear Translocation by Immunofluorescence Microscopy

This protocol is for visualizing the effect of Benpyrine on the translocation of the NF-κB/p65 subunit from the cytoplasm to the nucleus.

Materials:

-

RAW264.7 cells

-

Glass coverslips in culture plates

-

Benpyrine and this compound

-

TNF-α

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-NF-κB/p65

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed RAW264.7 cells on glass coverslips in a 24-well plate and culture overnight.

-

Compound Treatment: Pre-incubate the cells with Benpyrine, this compound, or vehicle for 12 hours.

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for a specified time (e.g., 30-60 minutes).

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody: Incubate with anti-NF-κB/p65 antibody in blocking solution for 1 hour at room temperature.

-

Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody in blocking solution for 1 hour, protected from light.

-

Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Analyze the images to determine the subcellular localization of NF-κB/p65. In untreated or this compound-treated stimulated cells, p65 should be primarily in the nucleus. In Benpyrine-treated stimulated cells, p65 should be retained in the cytoplasm.

References

Application of (S)-Benpyrine in Collagen-Induced Arthritis Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes